

3'-Methyl[1,1'-biphenyl]-4-amine CAS number and structure

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Compound of Interest

Compound Name: 3'-Methyl[1,1'-biphenyl]-4-amine

Cat. No.: B1597528

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An In-Depth Technical Guide to 3-Methyl[1,1'-biphenyl]-4-amine (CAS: 63019-98-7) for Advanced Research and Drug Development

Executive Summary

This technical guide provides a comprehensive overview of 3-Methyl[1,1'-biphenyl]-4-amine, a key chemical intermediate with significant potential in medicinal chemistry and materials science. Addressed to researchers, scientists, and drug development professionals, this document details the compound's fundamental properties, synthesis, characterization, and applications. We delve into the causality behind experimental choices, offering field-proven insights to bridge theoretical knowledge with practical application. The guide includes detailed protocols, safety information, and explores the strategic importance of the biphenylamine scaffold in modern drug discovery.

Compound Identification and Physicochemical Properties

The precise identification of a chemical entity is the foundation of all subsequent research and development. 3-Methyl[1,1'-biphenyl]-4-amine is an aromatic amine derivative of biphenyl, where the substitution pattern imparts specific steric and electronic properties crucial for its application as a molecular building block.

Nomenclature and CAS Registry Number:

- Systematic IUPAC Name: 2-Methyl-4-phenylaniline[1]
- Common Synonyms: 3-Methyl-4-aminobiphenyl, 4-Phenyl-2-methylaniline, 3-Methylbiphenyl-4-amine[1][2][3]
- CAS Number: 63019-98-7[1][2]

It is critical to distinguish this isomer from related compounds such as 4'-Methyl-[1,1'-biphenyl]-4-amine (CAS: 1204-78-0)[4][5] or the parent compound 4-Aminobiphenyl (CAS: 92-67-1)[6][7], as the position of the methyl group significantly influences the molecule's reactivity and biological interactions.

Chemical Structure:

Caption: 2D Structure of 3-Methyl[1,1'-biphenyl]-4-amine.

Physicochemical Data Summary:

The following table summarizes the key computed and experimental properties of the compound, which are essential for planning experiments, from dissolution to reaction setup and purification.

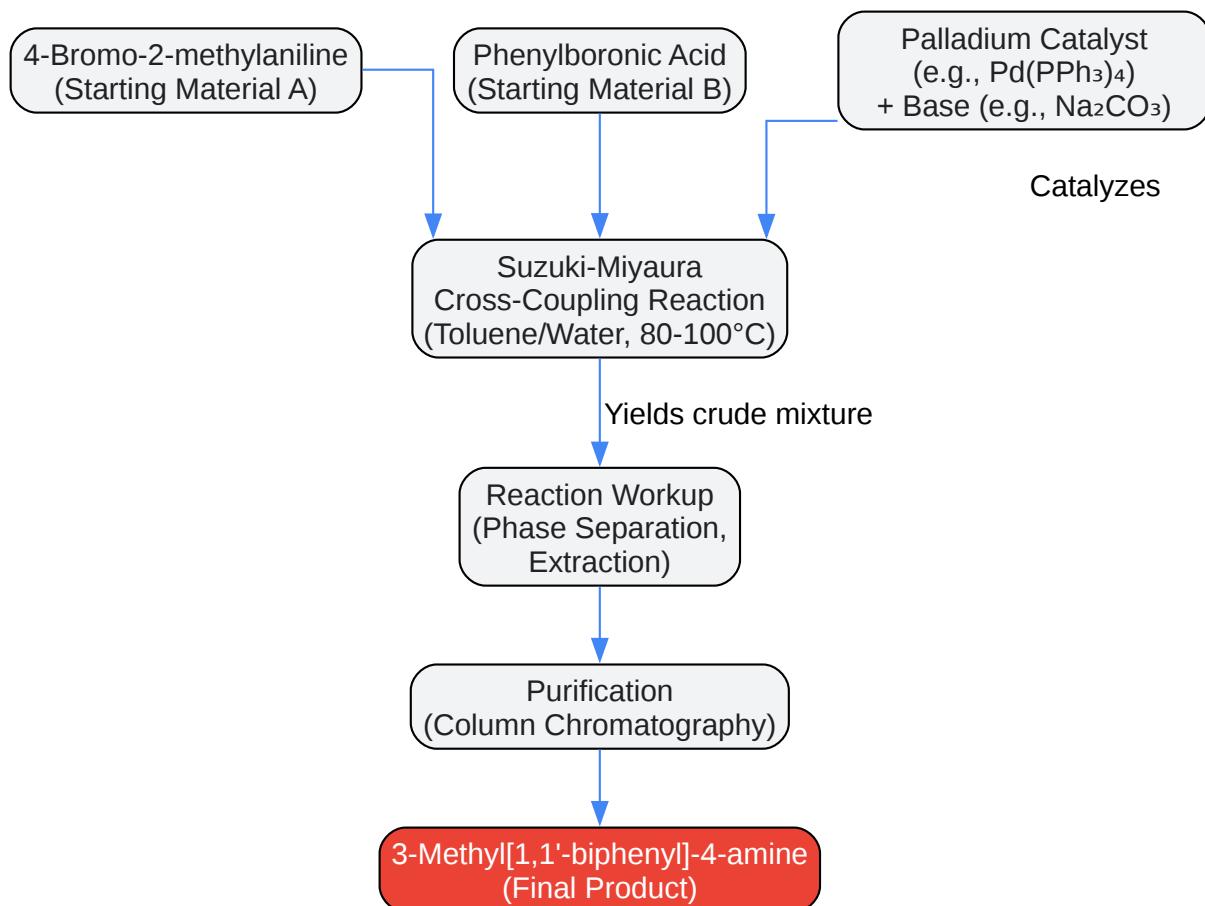
Property	Value	Source
Molecular Formula	C ₁₃ H ₁₃ N	PubChem
Molecular Weight	183.25 g/mol	PubChem[1]
Appearance	Off-White to Brown Solid	ChemicalBook[2]
Melting Point	38-39 °C	ChemicalBook[2]
Boiling Point	306.94 °C (estimated)	ChemicalBook[2]
Topological Polar Surface Area	26 Å ²	PubChem[1]
InChIKey	WAFBISYQIGCOQU-UHFFFAOYSA-N	PubChem[1]

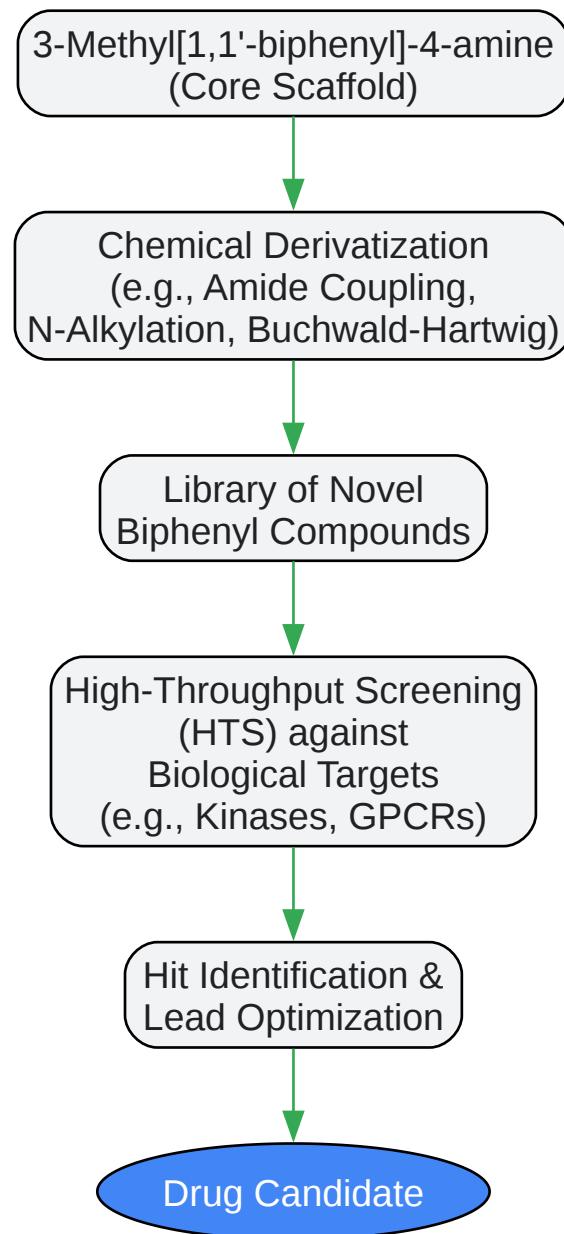
Synthesis and Mechanistic Considerations

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry. For 3-Methyl[1,1'-biphenyl]-4-amine, the Suzuki-Miyaura cross-coupling reaction represents the most versatile and widely adopted strategy. This choice is predicated on its high functional group tolerance, mild reaction conditions, and the commercial availability of the required building blocks.

Expertise-Driven Rationale: The Suzuki coupling is preferred over classical methods (e.g., Gomberg-Bachmann reaction) due to its superior yields and cleaner reaction profiles, which are critical for reducing downstream purification efforts, a significant cost and time factor in drug development. The palladium catalyst system is chosen for its high efficiency in forming C-C bonds between sp^2 -hybridized carbon atoms.

Synthetic Workflow Diagram:





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References

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